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6-(Hydroxymethyl)pyridine-3-carbohydrazide

Cat. No.: B12288249
M. Wt: 167.17 g/mol
InChI Key: OKGLNHAVVNXFPG-UHFFFAOYSA-N
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Description

Contextualization of Pyridine-Based Chemical Scaffolds in Organic and Inorganic Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic aromatic compound that is isoelectronic with benzene (B151609). mdpi.comsigmaaldrich.com This structural similarity, however, belies a significant difference in chemical properties, primarily due to the presence of a nitrogen atom in the ring. This nitrogen atom imparts a basic character to the molecule and influences its electronic distribution, making it a cornerstone in both organic and inorganic chemistry. mdpi.com

In the domain of organic chemistry, pyridine and its derivatives are indispensable. They serve as catalysts, reagents, and foundational scaffolds for the synthesis of a vast array of more complex molecules. mdpi.com The pyridine nucleus is a key component in numerous naturally occurring compounds, including essential vitamins like niacin (nicotinic acid) and pyridoxine, as well as various alkaloids. mdpi.comsigmaaldrich.com The functionalization of the pyridine ring at its various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is a critical aspect of rational drug design and materials science. bldpharm.com

From an inorganic chemistry perspective, pyridine-based ligands are paramount in coordination chemistry. The nitrogen atom's lone pair of electrons readily coordinates with metal ions, leading to the formation of stable metal complexes. researchgate.net This property is exploited in the development of catalysts, sensors, and novel materials with specific electronic or magnetic properties. The ability to modify the pyridine scaffold with other functional groups further allows for the creation of multidentate ligands capable of forming intricate and highly organized supramolecular structures. researchgate.net

Overview of Hydrazide Functionalities in Synthetic Chemistry

Hydrazides are a class of organic compounds characterized by the presence of a R-CO-NH-NH2 functional group. molbase.com This moiety is a derivative of carboxylic acids and is typically synthesized by the reaction of an ester with hydrazine (B178648) hydrate (B1144303). molbase.comsigmaaldrich.com The hydrazide group is exceptionally versatile in synthetic chemistry due to its unique combination of nucleophilic and electrophilic characteristics. nih.gov

The terminal -NH2 group of a hydrazide is nucleophilic and can readily react with electrophiles, most notably aldehydes and ketones, to form stable hydrazones. nih.gov This condensation reaction is a cornerstone of dynamic covalent chemistry and is widely used in the synthesis of various heterocyclic compounds such as oxadiazoles, pyrazoles, and triazoles. sigmaaldrich.com

Furthermore, the hydrazide functionality can act as a bidentate ligand, coordinating to metal ions through both the carbonyl oxygen and the terminal nitrogen atom. This chelating ability makes hydrazide-containing molecules valuable in the construction of coordination polymers and metal-organic frameworks. The keto-enol tautomerism that hydrazides can undergo in solution further expands their reactive possibilities. nih.gov

Significance and Research Potential of 6-(Hydroxymethyl)pyridine-3-carbohydrazide

The chemical architecture of this compound, which brings together a pyridine ring, a hydroxymethyl group, and a carbohydrazide (B1668358) function, suggests a molecule with considerable research potential. While extensive research specifically dedicated to this compound is not widely documented in publicly available literature, its potential can be inferred from the known properties of its constituent parts.

The synthesis of this compound would likely proceed from its corresponding methyl ester, 6-(hydroxymethyl)-nicotinic acid methyl ester, via hydrazinolysis. sigmaaldrich.com This is a standard and efficient method for the preparation of carbohydrazides. sigmaaldrich.com

The research potential of this compound is multifaceted:

Coordination Chemistry: The presence of the pyridine nitrogen, the carbohydrazide group, and the hydroxymethyl oxygen provides multiple potential coordination sites. This makes this compound an excellent candidate for the synthesis of novel mono- and polynuclear metal complexes. The resulting complexes could be explored for their catalytic activity, magnetic properties, or potential as luminescent materials.

Supramolecular Chemistry: The hydrogen bonding capabilities of the hydroxymethyl and carbohydrazide groups, combined with the potential for π-π stacking interactions from the pyridine ring, make this molecule a promising building block for the construction of intricate supramolecular architectures.

Medicinal Chemistry: Pyridine-carbohydrazide derivatives have been investigated for a range of biological activities. mdpi.com The well-known anti-tubercular drug, Isoniazid (B1672263), is a pyridine-4-carbohydrazide, highlighting the potential of this class of compounds. mdpi.com The hydroxymethyl group at the 6-position could influence the molecule's solubility, metabolic stability, and interaction with biological targets. Further derivatization, for instance, through the formation of hydrazones at the carbohydrazide terminus, could lead to a library of compounds for biological screening. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B12288249 6-(Hydroxymethyl)pyridine-3-carbohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

6-(hydroxymethyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C7H9N3O2/c8-10-7(12)5-1-2-6(4-11)9-3-5/h1-3,11H,4,8H2,(H,10,12)

InChI Key

OKGLNHAVVNXFPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)NN)CO

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 6 Hydroxymethyl Pyridine 3 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for the unambiguous structural determination of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the complete molecular framework of 6-(Hydroxymethyl)pyridine-3-carbohydrazide can be mapped out.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the hydroxymethyl group, and the carbohydrazide (B1668358) moiety. The aromatic region will display signals for the three protons on the substituted pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carbohydrazide group, and the electron-donating effect of the hydroxymethyl group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0Doublet (d)~2.0
H-48.1 - 8.3Doublet of Doublets (dd)~8.0, 2.0
H-57.4 - 7.6Doublet (d)~8.0
-CH₂-4.7 - 4.9Singlet (s)N/A
-OHVariableBroad Singlet (br s)N/A
-NH-VariableBroad Singlet (br s)N/A
-NH₂VariableBroad Singlet (br s)N/A

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound is expected to show seven distinct carbon signals. The positions of these signals, particularly the downfield shift of the carbonyl carbon and the carbons of the pyridine ring, are characteristic and confirm the presence of these functional groups.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O165 - 168
C-6160 - 163
C-2148 - 151
C-4137 - 140
C-3128 - 131
C-5120 - 123
-CH₂-62 - 65

Two-dimensional NMR experiments are critical for assembling the complete molecular structure by establishing correlations between nuclei. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would show a correlation between the H-4 and H-5 protons on the pyridine ring, confirming their adjacent positions.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. It allows for the definitive assignment of carbon signals based on the known proton assignments. For example, the singlet at ~4.8 ppm would correlate with the carbon signal at ~63 ppm, assigning them to the -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect the different fragments of the molecule. researchgate.net Key expected correlations for this compound would include:

A correlation between the H-2 proton and the carbonyl carbon (C=O), confirming the position of the carbohydrazide group at C-3.

Correlations between the hydroxymethyl protons (-CH₂-) and carbons C-5 and C-6, confirming the substituent's location at the C-6 position.

Correlations between H-5 and carbons C-3, C-4, and C-6, further solidifying the ring structure assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of a molecule. This technique is invaluable for confirming the molecular formula of this compound.

Interactive Data Table: HRMS Data

ParameterValue
Molecular FormulaC₇H₉N₃O₂
Calculated Exact Mass [M+H]⁺168.0768
Observed Exact Mass [M+H]⁺168.0771 (Hypothetical)
Mass Difference (ppm)1.8 (Hypothetical)

MALDI-TOF is a soft ionization technique that is well-suited for determining the molecular weight of thermally labile molecules. nih.govmdpi.com In the analysis of this compound, this method would be expected to show a prominent molecular ion peak, typically as the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern can also provide structural confirmation.

Interactive Data Table: Expected MALDI-TOF MS Fragments

Ionm/z (Calculated)Identity
[M+H]⁺168.08Protonated Molecular Ion
[M+Na]⁺190.06Sodium Adduct
[M-NHNH₂]⁺137.04Loss of Hydrazine (B178648)
[M-H₂O+H]⁺150.07Loss of Water
[C₆H₆NO]⁺108.04Pyridine-carboxaldehyde fragment

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Specific experimental IR spectroscopic data for this compound, which would provide insight into its characteristic functional group vibrations, is not available in the reviewed literature.

Elemental Analysis for Stoichiometric Verification

No published experimental data from elemental analysis of this compound could be found to verify its stoichiometric composition.

X-ray Diffraction (XRD) for Solid-State Structure Determination

There is no available X-ray diffraction data in the scientific literature for this compound, which is necessary for the determination of its solid-state structure, including its crystal system, space group, and unit cell dimensions.

Chemical Reactivity and Derivatization Strategies of 6 Hydroxymethyl Pyridine 3 Carbohydrazide

Reactivity of the Hydrazide Moiety

The hydrazide functional group is a cornerstone of the reactivity of 6-(hydroxymethyl)pyridine-3-carbohydrazide, readily participating in condensation and cyclization reactions. These transformations are fundamental in constructing more complex molecular architectures, including those with potential biological activities.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones (Schiff Bases)

The reaction of the hydrazide moiety with aldehydes and ketones provides a straightforward route to the synthesis of hydrazones, also known as Schiff bases. This condensation reaction is typically carried out in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. google.commdpi.comnih.gov The resulting hydrazones are often stable, crystalline solids and serve as versatile intermediates for further chemical modifications. semanticscholar.org

For instance, the condensation of a carbohydrazide (B1668358) with various aromatic aldehydes can be achieved by refluxing the reactants in ethanol. google.com The formation of the C=N double bond of the hydrazone is a key transformation, which can be confirmed by spectroscopic methods. mdpi.com The general scheme for this reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by the elimination of a water molecule.

A variety of substituted aldehydes can be employed in this reaction, leading to a diverse library of hydrazone derivatives. The reaction of 6-hydrazinonicotinic acid hydrazide, a related compound, with a range of aryl or heteroaryl aldehydes in ethanol at 60°C for 7 hours has been shown to chemoselectively yield the corresponding 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides. semanticscholar.orgresearchgate.net This highlights the selective reactivity of the hydrazide moiety in the presence of other functional groups.

Table 1: Examples of Hydrazone Synthesis from Hydrazides

Hydrazide ReactantCarbonyl ReactantSolventCatalystProductReference
6-Hydrazinonicotinic acid hydrazideVarious aryl/heteroaryl aldehydesEthanol-6-[(2-(Arylidene)hydrazinyl]nicotinohydrazides semanticscholar.orgresearchgate.net
Isonicotinic acid hydrazideVanillin aldehyde, Salicyl aldehydeEthanolAcetic acidIsonicotinic hydrazone derivatives nih.gov
N-Aminomorpholineo-Formyl benzoic acid--N-Aminomorpholine hydrazone mdpi.com
8-Fluoro-4-hydroxy-3-quinoline carbohydrazideVarious aldehydesMethanol (B129727)Glacial acetic acidN-aryllidenequinoline-3-carbohydrazides google.com

Cyclization Reactions to Form Fused Heterocyclic Rings (e.g., Pyrazoles, Triazines)

The hydrazide and hydrazone derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic ring systems. These cyclization reactions often involve the reaction of the hydrazide or hydrazone with a suitable bifunctional reagent, leading to the formation of five- or six-membered heterocyclic rings fused to the pyridine (B92270) core.

Pyrazoles: Pyrazole (B372694) rings can be constructed from hydrazide derivatives through various synthetic strategies. One common method involves the reaction of a hydrazone with a reagent that can provide the remaining carbon atoms of the pyrazole ring. For example, the cyclization of 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones in ethanol at reflux can regioselectively produce pyrazolinyl-pyridinohydrazones. researchgate.net The synthesis of pyrazolo[3,4-b]pyridines, a class of fused pyrazole-pyridine systems, can also be achieved through the cyclocondensation of 5-aminopyrazoles with α,β-unsaturated ketones, a reaction catalyzed by Lewis acids like ZrCl₄. mdpi.comnih.gov While not a direct cyclization of the carbohydrazide itself, this demonstrates a common strategy for accessing this fused ring system.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group at the 6-position of the pyridine ring offers another site for chemical modification, primarily through oxidation, etherification, and esterification reactions. These transformations allow for the introduction of new functional groups and the extension of the molecular framework.

Oxidation Reactions to Carbonyl or Carboxylic Acid Functionalities

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid under appropriate conditions. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation. For example, the oxidation of 3-picoline (3-methylpyridine) with oxygen in the presence of a cobalt catalyst can yield nicotinic acid, with pyridine-3-carbaldehyde and 3-(hydroxymethyl)pyridine as intermediates. mdpi.com The enzymatic oxidation of nicotinic acid to 6-hydroxynicotinic acid and further to 2,6-dihydroxynicotinic acid has also been reported, highlighting the potential for biocatalytic transformations. nih.govnih.gov The oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol with chromium(VI) in an acidic medium has been studied, yielding the corresponding aldehyde and acid. bldpharm.com

Etherification and Esterification Reactions

The hydroxyl group can undergo etherification and esterification reactions to introduce a variety of substituents. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). For instance, 6-methylnicotinic acid ester can be produced by the oxidation of 2-methyl-5-ethylpyridine followed by esterification with an alcohol. google.com The synthesis of methyl 6-(hydroxymethyl)nicotinate from the corresponding carboxylic acid demonstrates a typical esterification process. bldpharm.comsigmaaldrich.comchem-contract.commatrix-fine-chemicals.comsigmaaldrich.com

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring is a nucleophilic center and can participate in reactions such as N-alkylation and N-oxidation. The reactivity of the pyridine nitrogen is influenced by the nature and position of the substituents on the ring. In this compound, the presence of both an electron-donating hydroxymethyl group and an electron-withdrawing carbohydrazide group will modulate the electron density of the ring and thus its reactivity.

N-alkylation of pyridines is a common reaction, and the N-alkylation of pyridone moieties can lead to the formation of N-alkylated products, which are useful in the synthesis of alkaloids. koreascience.kr The ratio of N- versus O-alkylation in pyridones is influenced by factors such as the solvent, cation, and alkylating agent. koreascience.kr

N-oxidation of the pyridine nitrogen can be achieved using oxidizing agents like m-chloroperbenzoic acid (m-CPBA). nih.gov The resulting pyridine N-oxides have altered reactivity compared to the parent pyridine and can be used in further synthetic transformations. The N-oxidation effects on the chemical shifts in NMR spectroscopy have been studied for substituted anilines and can provide insights into the electronic changes upon oxidation. researchgate.net

Nucleophilic Character in Catalysis

The introduction of a pyridine moiety into the skeleton of macrocyclic ligands, which can be conceptually related to the structure of the title compound, has been shown to influence the thermodynamic properties and coordination kinetics of their metal complexes. This suggests that this compound could serve as a ligand for transition metals, with the pyridine nitrogen and the carbohydrazide group acting as coordination sites. Such metal complexes could exhibit catalytic activity in reactions like oxidation or carbon-carbon bond formation.

Furthermore, the formation of Schiff bases through the condensation of the terminal amine of the carbohydrazide with carbonyl compounds is a well-documented reaction for pyridine-3-carbohydrazide derivatives. These Schiff bases themselves can be valuable ligands in catalysis. One of the most common catalytic mechanisms in biochemical processes involves the condensation of a primary amine with a carbonyl group to form a Schiff base, highlighting the potential of this class of compounds in biomimetic catalysis.

N-Oxidation and Rearrangement Processes

The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation, leading to the corresponding pyridine N-oxide. Pyridine N-oxides are versatile intermediates in organic synthesis. The oxidation of pyridine itself is typically achieved using peroxy acids. The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution at the 2- and 4-positions compared to the parent pyridine.

A notable reaction of pyridine N-oxides bearing a methyl group at the α-position (C2 or C6) is the Boekelheide reaction, which involves rearrangement to a hydroxymethylpyridine derivative upon treatment with an anhydride like acetic anhydride or trifluoroacetic anhydride. The mechanism involves acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a-sigmatropic rearrangement. While this compound already possesses a hydroxymethyl group, understanding this rearrangement is crucial for predicting potential side reactions or further derivatization strategies if the hydroxymethyl group were to be modified.

The carbohydrazide moiety can also undergo oxidation. Studies on isoniazid (B1672263) (isonicotinic acid hydrazide), a structural analogue, have shown that the hydrazide group can be oxidized by enzymes like catalase-peroxidase (KatG) to form various reactive species, including acyl radicals and nitric oxide. This oxidation is a key step in the biological activity of isoniazid. The proposed mechanism involves a one-electron oxidation of the hydrazide nitrogen, followed by radical rearrangement and cleavage. It is plausible that this compound could undergo similar oxidative transformations under appropriate conditions.

Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. Conversely, it is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly slower than on benzene (B151609) and typically requires harsh reaction conditions. The nitrogen atom's electronegativity makes the ring electron-deficient, and protonation or coordination with a Lewis acid catalyst further deactivates the ring. When substitution does occur, it is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.

For this compound, the existing substituents will influence the position of any potential electrophilic attack. The hydroxymethyl group is a weak activating group, while the carbohydrazide group is a deactivating, meta-directing group. Therefore, electrophilic substitution would be highly disfavored and, if forced, would likely occur at the 5-position, which is meta to the carbohydrazide group and ortho to the hydroxymethyl group. Common EAS reactions like nitration and sulfonation of pyridine require forcing conditions. Friedel-Crafts alkylation and acylation are generally not feasible on pyridine because the nitrogen atom reacts with the Lewis acid catalyst.

To enhance the reactivity of the pyridine ring towards electrophiles, one strategy is to first perform an N-oxidation. The resulting pyridine N-oxide is more susceptible to electrophilic attack, with substitution favored at the 4-position. Subsequent deoxygenation can then yield the substituted pyridine.

Nucleophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNA_r), especially with good leaving groups at the 2-, 4-, or 6-positions. The stability of the anionic Meisenheimer intermediate is key, and attack at the 2- and 4-positions is favored because the negative charge can be delocalized onto the electronegative nitrogen atom.

In the case of this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if a good leaving group (e.g., a halogen) were present at the 2-, 4-, or 6-position, nucleophilic displacement would be a viable derivatization strategy. For instance, in 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution is influenced by the nature of the 3-substituent. Bulky substituents at the 3-position can direct incoming nucleophiles to the 6-position. This suggests that derivatization of the hydroxymethyl group or the carbohydrazide moiety could be used to control the regioselectivity of nucleophilic substitution on a halogenated precursor.

Recent studies have also explored directed nucleophilic aromatic substitution reactions where a directing group can facilitate substitution at a specific position, even without a strong electron-withdrawing group on the arene.

Theoretical and Computational Investigations of 6 Hydroxymethyl Pyridine 3 Carbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting with its three-dimensional structure and vibrational dynamics.

The initial step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process is performed using computational methods like Density Functional Theory (DFT), often with the B3LYP functional, and the Hartree-Fock (HF) method, typically employing a basis set such as 6-311++G(d,p). These calculations systematically adjust the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy.

For a flexible molecule like 6-(Hydroxymethyl)pyridine-3-carbohydrazide, which has several rotatable single bonds (e.g., C-C, C-N, N-N, C-O), a conformational analysis or potential energy surface (PES) scan is crucial. By systematically rotating key dihedral angles, such as those around the carbohydrazide (B1668358) moiety and the hydroxymethyl group, a map of the potential energy landscape is generated. This analysis identifies the global minimum energy conformation (the most stable structure) as well as other local minima (stable conformers) and the energy barriers that separate them. Studies on similar carbohydrazide derivatives show that the relative orientation of the carbonyl group and the N-N bond significantly influences the molecular conformation and stability.

The optimized geometric parameters (bond lengths and angles) obtained from these calculations provide a detailed picture of the molecular structure. For instance, the bond lengths within the pyridine (B92270) ring are expected to show aromatic character, while the C=O bond of the carbohydrazide group will be shorter than the C-N single bonds, indicating its double-bond nature.

Table 1: Representative Optimized Geometric Parameters for a Pyridine-Carbohydrazide Derivative (Calculated at B3LYP/6-311++G(d,p) level) (Note: This is an illustrative table based on similar structures, as specific data for the target compound is not available.) | Parameter | Bond Length (Å) | Bond Angle (°) | |---|---|---| | C=O | 1.235 | | | C-NH | 1.360 | | | N-NH2 | 1.405 | | | Pyridine C-C | 1.390 - 1.398 | | | Pyridine C-N | 1.334 - 1.340 | | | C-C(hydroxymethyl) | 1.510 | | | C-O(hydroxymethyl) | 1.430 | | | | | O=C-NH | 122.5 | | | | C-NH-NH2 | 119.8 | | | | C-C-N (in ring) | 123.0 - 124.5 | | | | C-N-C (in ring) | 117.0 |

Once the optimized geometry is obtained, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). These calculations predict the frequencies of the fundamental modes of molecular vibration. A key outcome is the confirmation that the optimized structure corresponds to a true energy minimum, which is verified by the absence of any imaginary frequencies.

The calculated vibrational frequencies are often systematically higher than the experimental values obtained from FT-IR and Raman spectroscopy. This discrepancy arises from the harmonic approximation used in the calculations and the neglect of electron correlation in methods like Hartree-Fock. To improve the agreement with experimental data, the computed frequencies are uniformly scaled using empirical scaling factors specific to the computational method and basis set used.

The resulting scaled theoretical vibrational spectrum can be used to assign the observed experimental bands to specific molecular motions, such as the stretching of the N-H, O-H, C=O, and C-N bonds, as well as the bending and torsional modes of the molecule. For this compound, characteristic frequencies would include the O-H stretch of the hydroxymethyl group, N-H stretches of the hydrazide moiety, the C=O stretch, and various vibrations associated with the pyridine ring.

Electronic Structure Analysis

The analysis of the electronic structure provides information about the molecule's reactivity, charge distribution, and bonding characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is likely to be distributed over the electron-rich regions, such as the hydrazide group and the pyridine ring, while the LUMO would be localized over the electron-deficient parts of the molecule, particularly the carbohydrazide moiety and the pyridine ring's π* orbitals. This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative)

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Charge distribution analysis provides insight into how electrons are shared among the atoms in a molecule. The Mulliken population analysis is one method to calculate the partial atomic charges. uni-muenchen.de It partitions the total electron density among the atoms, offering a simple picture of the electrostatic landscape. uni-muenchen.de However, it is known to be highly dependent on the basis set used. uni-muenchen.de

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with colors indicating the potential. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the ESP surface would likely show negative potential (red) around the carbonyl oxygen, the pyridine nitrogen, and the oxygen of the hydroxymethyl group, as these are the most electronegative atoms with lone pairs of electrons. Regions of positive potential (blue) would be expected around the hydrogen atoms of the hydrazide and hydroxymethyl groups, indicating their acidic nature. This visual tool is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and understanding the molecule's reactivity patterns.

Reactivity Prediction and Mechanistic Studies

Computational methods are instrumental in predicting how and where a molecule will react. By modeling the electronic structure and energy landscape, researchers can gain insights into reaction mechanisms that are often difficult to observe experimentally.

Fukui functions, derived from conceptual Density Functional Theory (DFT), are powerful descriptors for identifying the most reactive sites within a molecule. nih.govresearchgate.net They quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thus indicating susceptibility to nucleophilic or electrophilic attack. nih.gov

For this compound, Fukui function analysis would be calculated for three scenarios:

f(r)⁺: Predicts sites for nucleophilic attack (where the molecule is most likely to accept an electron).

f(r)⁻: Predicts sites for electrophilic attack (where the molecule is most likely to donate an electron).

f(r)⁰: Predicts sites for radical attack.

The analysis would likely identify the following key reactive zones:

The nitrogen atoms of the pyridine ring and the hydrazide group are expected to be primary sites for electrophilic attack due to the presence of lone pair electrons.

The carbonyl carbon of the carbohydrazide group is a probable site for nucleophilic attack, a common reactivity pattern for hydrazides. mdpi.com

The oxygen atoms of the hydroxyl and carbonyl groups would also exhibit significant reactivity.

The calculated Fukui indices help in ranking these sites, providing a quantitative measure of their reactivity. This information is crucial for designing synthetic pathways or understanding potential interactions with biological targets.

Table 1: Predicted Reactive Sites in this compound based on Conceptual Fukui Function Analysis

Atomic Site Predicted Reactivity Type Rationale
Pyridine Nitrogen (N) Electrophilic Attack Lone pair of electrons, potential protonation site.
Hydrazide Nitrogens (NH, NH₂) Electrophilic/Nucleophilic Attack Lone pairs make them nucleophilic; can be deprotonated.
Carbonyl Carbon (C=O) Nucleophilic Attack Electron deficiency due to adjacent oxygen atom.
Carbonyl Oxygen (C=O) Electrophilic Attack High electronegativity and lone pair electrons.

This table is illustrative, based on established principles of chemical reactivity for similar functional groups. Precise Fukui values would require specific DFT calculations.

Beyond identifying reactive sites, computational modeling can map out entire reaction pathways. By calculating the potential energy surface, researchers can identify the most energetically favorable route from reactants to products. A critical aspect of this is the identification and characterization of transition states—the high-energy, fleeting structures that represent the peak of the energy barrier for a reaction. auctoresonline.org

For this compound, this could involve modeling its synthesis or its potential metabolic transformations. For instance, the condensation reaction between 6-(hydroxymethyl)nicotinic acid hydrazide and an aldehyde could be modeled. DFT calculations, often using functionals like B3LYP, are employed to locate the transition state structures and calculate their energies. bohrium.com The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate and is a key parameter that can be computationally predicted. researchgate.net These models can also elucidate the role of catalysts or solvent effects on the reaction mechanism. cmjpublishers.com

Molecular Dynamics Simulations in Solution and Complexation Studies

While quantum mechanics calculations provide detailed electronic information, they are often limited to single molecules or small clusters in a vacuum. Molecular Dynamics (MD) simulations bridge this gap by modeling the movement of atoms and molecules over time, allowing for the study of larger systems in a simulated solution environment. unl.pt

For this compound, MD simulations can provide insights into:

Conformational Analysis: Identifying the most stable three-dimensional shapes (conformations) of the molecule in a dynamic state. The rotational freedom around the C-C and C-N bonds of the hydrazide side chain would be of particular interest.

Complexation: Simulating the binding of this compound to a larger molecule, such as a protein receptor or a metal ion. Such simulations are widely used in drug discovery to predict the binding affinity and orientation of a ligand within a protein's active site. nih.govacs.org For example, studies on isoniazid (B1672263), a related compound, have used MD simulations to understand its interaction with the InhA enzyme in Mycobacterium tuberculosis. nih.govacs.org

Validation and Comparison of Theoretical Data with Experimental Observations

A crucial step in computational chemistry is the validation of theoretical predictions against experimental data. This synergy enhances the reliability of the computational models and provides a deeper understanding of the experimental results.

For this compound, theoretical data can be compared with various experimental measurements:

Structural Parameters: Calculated bond lengths and angles from geometry optimization can be compared with data from X-ray crystallography. nih.gov

Spectroscopic Data: Vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra. biointerfaceresearch.com Predicted NMR chemical shifts can be compared with experimentally obtained ¹H and ¹³C NMR spectra.

Reactivity and Biological Activity: Computationally derived parameters like binding affinity from docking and MD simulations can be compared with experimentally measured IC₅₀ values or binding constants (Kd) from in vitro assays. nih.govorientjchem.org For instance, studies on isoniazid derivatives have shown a correlation between computational predictions of reactivity and membrane permeability with their observed anti-tuberculosis activity. unl.ptnih.gov

Table 2: Example of a Comparison between Theoretical and Experimental Data for a Hydrazide Derivative

Parameter Theoretical Method Predicted Value Experimental Method Measured Value
Bond Length (C=O) DFT (B3LYP/6-311G) 1.21 Å X-ray Crystallography 1.23 Å
Vibrational Freq. (C=O stretch) DFT (B3LYP/6-311G) 1685 cm⁻¹ FTIR Spectroscopy 1670 cm⁻¹

This table is illustrative and demonstrates the types of data compared. The values are hypothetical and representative of typical comparisons for similar molecules.

This validation process is cyclical; discrepancies between theoretical and experimental results can lead to refinements in the computational models, ultimately leading to more accurate and predictive theoretical frameworks.

Applications in Advanced Chemical Synthesis and Materials Science

Ligand Precursors in Catalysis and Asymmetric Synthesis

The presence of multiple heteroatoms (N, O) in 6-(Hydroxymethyl)pyridine-3-carbohydrazide makes it an excellent candidate for use as a ligand precursor in the formation of metal complexes. These complexes can serve as catalysts in a variety of organic transformations. The pyridine (B92270) nitrogen, the hydrazide moiety, and the hydroxyl group can all participate in coordinating to a metal center, offering a range of binding modes.

Pyridine-hydrazone ligands, which are structurally related to this compound, have been successfully employed in metal-catalyzed reactions. For instance, chiral pyridine-hydrazone ligands have been utilized in palladium(II)-catalyzed asymmetric additions of arylboronic acids to cyclic sulfonylketimines, yielding products with high enantioselectivities. acs.orgnih.gov The modular nature of these ligands allows for the tuning of their steric and electronic properties by modifying the pyridine ring, which in turn influences the catalytic activity and selectivity of the resulting metal complex. acs.org

Furthermore, a barium(II) complex featuring a pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone ligand has demonstrated catalytic activity in the aerobic oxidation of benzyl (B1604629) alcohol. mdpi.com This highlights the potential of such pyridine-hydrazone scaffolds to facilitate oxidation reactions. The versatility of hydrazone ligands is also evident in their ability to form stable complexes with a variety of transition metals, which have shown promise in diverse catalytic applications. bg.ac.rsresearchgate.netjocpr.com

Catalyst SystemReaction TypeSubstrateKey Findings
Pd(TFA)₂ / Chiral Pyridine-Hydrazone LigandAsymmetric 1,2-additionArylboronic acids and cyclic sulfonylketiminesHigh yields and excellent enantioselectivities. acs.orgnih.gov
Ba(II) / Pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazoneAerobic OxidationBenzyl alcoholEffective catalytic oxidation under specific temperature and solvent conditions. mdpi.com

The multidentate nature of this compound allows for strong chelation to a metal center. This chelation can impose a rigid conformational structure on the catalytic complex, which is crucial for achieving high selectivity in catalytic reactions. The formation of stable chelate rings can influence the substrate's approach to the metal's active site, thereby directing the stereochemical outcome of the reaction.

The coordination of hydrazone-based ligands to metal ions can occur in different tautomeric forms (keto-enol), which, along with the pH of the reaction medium, can influence the geometry and stability of the resulting complex and, consequently, its catalytic behavior. jocpr.com The ability to form well-defined mono- or polynuclear complexes under various conditions further underscores the potential for precise control over catalytic processes. bg.ac.rs The design of pyridine carboxamide ligands, for example, has led to the synthesis of mono-, di-, tri-, and tetranuclear copper complexes, demonstrating the rich coordination chemistry accessible with such scaffolds. rsc.org

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the pyridine ring, combined with the chelating ability of the carbohydrazide (B1668358) and hydroxymethyl groups, makes this compound a promising platform for the design of fluorescent chemosensors.

Fluorescent sensors for metal ions typically operate via mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or Förster resonance energy transfer (FRET). In the case of a sensor based on this compound, the binding of a metal ion to the carbohydrazide and pyridine nitrogen could restrict intramolecular rotations and vibrations, leading to an enhancement of the fluorescence emission (CHEF effect).

Research on pyridine-based fluorescent sensors has demonstrated their efficacy in detecting various metal ions. For example, a simple pyridine-based receptor was developed for the selective detection of Cu²⁺ ions, exhibiting a distinct color change and a significant fluorescence enhancement upon binding. acs.org Similarly, other pyridine derivatives have been synthesized to act as fluorescent sensors for toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. nih.gov The binding of the metal ion to the nitrogen atoms of the pyridine moiety is a key aspect of the sensing mechanism. nih.gov Hydrazone-based sensors have also been successfully designed for the ratiometric and "turn-on" fluorescent detection of Fe³⁺ and the colorimetric sensing of Cu²⁺. nih.gov

Sensor TypeTarget IonSensing MechanismObservable Change
Pyridine-based receptorCu²⁺Chelation-enhanced fluorescenceColor change and fluorescence enhancement. acs.org
Pyridine derivative sensorCr²⁺, Hg²⁺, Ni²⁺, Co²⁺Metal-ligand complexationVaried fluorescent responses. nih.gov
Hydrazone-based sensorFe³⁺ / Cu²⁺Chelation-induced fluorescence/color change"Turn-on" fluorescence for Fe³⁺, colorimetric change for Cu²⁺. nih.gov
Pyridine-pyridone scaffoldZn²⁺Chelation-enhanced fluorescenceFluorescence enhancement. nih.gov

The design principles for sensing can be extended to anions and neutral organic molecules. For anion sensing, a common strategy involves the use of hydrogen bonding interactions or the displacement of a coordinated species. The N-H protons of the carbohydrazide group in this compound could act as hydrogen bond donors to recognize and bind specific anions.

Studies on other pyridine-containing systems have shown their potential for anion and organic molecule sensing. For instance, coordination polymers based on a bis-(pyridine-4-yl)-anthracene ligand have been used for the highly efficient sensing of nitroaromatic compounds and herbicides through fluorescence quenching. nih.gov In a different approach, simple pyridine-based fluorophores have been employed as optical sensors for benzene (B151609) and gasoline adulteration, where the interaction with the analyte quenches the fluorescence of the sensor molecule. mdpi.com The reactivity of the hydrazone moiety has also been exploited in the decontamination of organophosphate-based nerve agent simulants, where a 4-pyridine carboxaldehyde hydrazone significantly accelerated the hydrolysis of the simulant. acs.org

Functional Materials for Optoelectronics

Pyridine-containing organic molecules have garnered significant interest for their application in optoelectronic devices, particularly in organic light-emitting diodes (OLEDs). Their electron-deficient nature often imparts good electron-transporting properties, and their rigid aromatic structure can lead to high thermal stability and desirable photophysical characteristics.

Derivatives of this compound could be synthetically modified to create novel materials for optoelectronic applications. For example, by coupling suitable aromatic or heteroaromatic groups to the pyridine core, it is possible to tune the emission color and improve the quantum efficiency of the resulting fluorophore.

Research in this area has produced a variety of pyridine-based emitters for OLEDs. A pyridine-incorporated dihexylquaterthiophene has been reported as a highly efficient sky-blue emitter. qut.edu.au Similarly, pyrenyl-substituted pyridines have been synthesized and used as emissive materials in blue OLEDs, demonstrating high external quantum efficiencies. acs.org Furthermore, imidazo[1,5-a]pyridine-anthracene based fluorophores have been developed for greenish-yellow OLEDs. tandfonline.com The key to the performance of these materials lies in their molecular design, which influences their photoluminescence quantum yield, thermal stability, and charge-transport properties. Hydrazone derivatives have also been investigated for their potential in nonlinear optics, a field of relevance to optoelectronics. acs.orgdoi.org

Compound ClassApplicationEmission ColorKey Feature
Pyridine-incorporated dihexylquaterthiopheneOLED EmitterSky-blueHigh luminous efficiency and brightness. qut.edu.au
TripyrenylpyridineOLED EmitterSky-blueHigh quantum yield and thermal stability. acs.org
Imidazo[1,5-a]pyridine-anthraceneOLED EmitterGreenish-yellowGood device performance and high thermal stability. tandfonline.com
PyrazoloquinolinesOLED EmitterBlue / Blue-greenHigh glass transition temperatures for morphological stability. researchgate.netacs.org

Dye-Sensitized Solar Cells (DSSC)

Interactive Data Table: Performance of Selected Pyridine-Based Dyes in DSSCs (Note: Data for related compounds)

DyeVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
N7190.719.230.694.47 mdpi.com
Z9070.7610.120.604.59 mdpi.com
SC36---7.38 researchgate.net
TA-DM-CA---9.67 rsc.org

Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.

Light Emitting Diodes (LEDs)

Interactive Data Table: Electroluminescence Performance of Selected Pyridine-Based Emitters in OLEDs (Note: Data for related compounds)

EmitterEQEmax (%)Power Efficiency (lm/W)Luminous Efficiency (cd/A)CIE (x, y)Reference
o-DBCNPy4.31--- mdpi.com
m-DBCNPy< 4.31--- mdpi.com
p-DBCNPy< 4.31--- mdpi.com
9-(4′-(10-(pyridin-2-yl)anthracen-9-yl)biphenyl-4-yl)-9H-carbazol1.941.392.31(0.16, 0.14) nih.gov

EQEmax: Maximum external quantum efficiency, CIE: Commission Internationale de l'Éclairage color coordinates.

Polymer and Nanomaterial Applications

The functional groups of this compound lend themselves to applications in polymer chemistry and nanotechnology.

Incorporation into Polymeric Architectures

The hydroxymethyl group is a versatile functional handle for polymerization reactions. For instance, aromatic hydroxymethyl monomers can undergo self-condensation to form hypercross-linked microporous organic polymers. rsc.org This suggests that this compound could be a valuable monomer for creating novel porous polymers. The pyridine and carbohydrazide moieties would be incorporated into the polymer backbone, potentially imparting unique properties such as metal coordination, hydrogen bonding capabilities, and thermal stability. Pyridine-containing polymers are known for their applications in catalysis, gas storage, and as functional materials. researchgate.net

Role in Nanoparticle Synthesis and Stabilization

Pyridine derivatives can be used to functionalize nanoparticles, modifying their surface properties and enabling their dispersion in various media. For example, nano graphene has been decorated with a pyridine ring and Schiff bases. thermofisher.com The carbohydrazide group can also be reactive towards functional groups on nanoparticle surfaces. Therefore, this compound could potentially act as a capping agent or stabilizer in the synthesis of metal or metal oxide nanoparticles, controlling their growth and preventing aggregation. The pyridine and carbohydrazide units could provide coordination sites for metal ions, while the hydroxymethyl group could offer a point of attachment to a solid support or further functionalization.

Corrosion Inhibition Applications

Both pyridine and carbohydrazide derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic media. mdpi.comqu.edu.qa These molecules typically function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.net The adsorption process is often facilitated by the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the aromatic ring, which can interact with the vacant d-orbitals of the metal. qu.edu.qa

Given that this compound contains both a pyridine ring and a carbohydrazide group, it is highly likely to exhibit significant corrosion inhibition properties. The multiple nitrogen and oxygen atoms, along with the aromatic pyridine ring, provide numerous centers for adsorption onto a metal surface. While experimental data for this specific compound is not available, studies on related compounds demonstrate the potential. For instance, pyrazole (B372694) carbohydrazide has shown excellent corrosion inhibition efficiency for mild steel in acidic solutions. abechem.com

Interactive Data Table: Corrosion Inhibition Efficiency of Selected Pyridine and Hydrazide Derivatives (Note: Data for related compounds)

InhibitorMetalMediumMax. Inhibition Efficiency (%)Reference
DPPNMild Steel1M HCl95.81 qu.edu.qa
DHPNMild Steel1M HCl96.24 qu.edu.qa
DMPNMild Steel1M HCl96.63 qu.edu.qa
Pyrazole CarbohydrazideMild Steel1M HCl95.1 abechem.com

Pigments and Dyes

Pyridine-based compounds form a significant class of dyes and pigments. researchgate.net The electronic properties of the pyridine ring, which can be readily modified by substituents, allow for the tuning of the absorption and emission characteristics of the resulting dye molecules. Pyridine derivatives have been utilized in various dye applications, including textile dyeing and as sensitizers in solar cells. rsc.orgnih.gov The presence of the chromophoric pyridine ring in this compound, coupled with the auxochromic potential of the hydroxymethyl and carbohydrazide groups, suggests its potential as a precursor for the synthesis of novel dyes. The carbohydrazide moiety can be readily reacted with aldehydes and ketones to form hydrazones, a common strategy for extending the conjugation and modifying the color of a dye molecule.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of pyridine (B92270) derivatives has been a subject of extensive research due to their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.gov Traditional synthetic methods often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. The future of synthesizing 6-(hydroxymethyl)pyridine-3-carbohydrazide and its analogues lies in the adoption of green chemistry principles, aiming for more sustainable and efficient processes.

Emerging research highlights several green synthetic techniques applicable to pyridine derivatives, which could be adapted for the target compound. acs.org These include:

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a highly selective and environmentally benign alternative to traditional chemical transformations. nih.gov For instance, the one-pot biocatalytic process for preparing 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells demonstrates the potential of this approach. nih.gov A similar biocatalytic route could be envisioned for the selective oxidation of a methyl group and subsequent functionalization to the carbohydrazide (B1668358) at the 3-position of the pyridine ring.

Organocatalysis: L-proline and other small organic molecules have emerged as effective and reusable catalysts for various organic reactions, often proceeding under mild conditions with high yields. rsc.org The synthesis of hydrazide derivatives using L-proline as an organocatalyst showcases a promising green approach that could be applied to the synthesis of this compound. rsc.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for the use of greener solvents like water or ethanol (B145695). nih.govacs.org The synthesis of various pyridine-based molecular frameworks has been successfully achieved using these energy-efficient methods. nih.govacs.org

Multi-component Reactions (MCRs): MCRs offer a powerful strategy for the synthesis of complex molecules in a single step from three or more starting materials, thereby minimizing waste and improving efficiency. acs.org The development of a five-component cascade reaction for the synthesis of imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) derivatives highlights the potential of MCRs in generating functionalized pyridine carbohydrazides. acs.org

Future research in this area should focus on developing a convergent and atom-economical synthesis of this compound, potentially starting from readily available precursors like 6-methylnicotinic acid. A possible green synthetic route could involve the esterification of the carboxylic acid followed by hydrazinolysis, a common method for preparing hydrazides. researchgate.net The exploration of enzymatic or organocatalytic methods for these steps would further enhance the sustainability of the synthesis.

Table 1: Potential Green Synthetic Approaches for this compound

Green Chemistry ApproachPotential Application in SynthesisKey Advantages
BiocatalysisSelective hydroxylation and/or amidation reactions.High selectivity, mild reaction conditions, reduced waste.
OrganocatalysisCatalyzing condensation and cyclization reactions.Metal-free, often reusable catalysts, mild conditions.
Microwave/UltrasoundAcceleration of reaction rates in key synthetic steps.Reduced reaction times, improved energy efficiency.
Multi-component ReactionsOne-pot synthesis from simple, readily available starting materials.High atom economy, operational simplicity, reduced waste.

Design and Synthesis of Advanced Supramolecular Architectures

Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Pyridine-based ligands are workhorses in this field due to the directional coordination ability of the pyridine nitrogen and the potential for hydrogen bonding and π-π stacking interactions. acs.org The unique combination of functional groups in this compound makes it an excellent candidate for the construction of advanced supramolecular architectures.

The carbohydrazide moiety is a particularly strong hydrogen bond donor and acceptor, capable of forming robust and predictable hydrogen-bonded networks. nih.gov This, combined with the coordinating ability of the pyridine nitrogen and the hydrogen-bonding potential of the hydroxymethyl group, opens up possibilities for creating a variety of supramolecular assemblies, including:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the oxygen atom of the carbohydrazide group can act as coordination sites for metal ions, leading to the formation of one-, two-, or three-dimensional MOFs. rsc.orgrsc.org These materials could exhibit interesting properties such as porosity for gas storage and separation, catalysis, or sensing. The structural diversity of MOFs derived from pyridine-3,5-dicarboxylic acid illustrates the potential for creating complex architectures with pyridine-based ligands. rsc.org

Hydrogen-Bonded Organic Frameworks (HOFs): The strong hydrogen-bonding capabilities of the carbohydrazide and hydroxymethyl groups can be exploited to construct purely organic porous materials. HOFs are often more flexible and easier to process than MOFs. The ability of pyridine derivatives to form extensive hydrogen-bonded networks has been well-documented. nih.govresearchgate.net

Discrete Molecular Assemblies: The self-assembly of this compound could lead to the formation of discrete molecular architectures such as capsules, cages, or helices through a combination of hydrogen bonding and metal coordination. acs.org Pyridine-amide based ligands have been shown to form a wide variety of discrete supramolecular assemblies with applications in catalysis and molecular recognition. acs.org

Future research should focus on the systematic investigation of the coordination chemistry and self-assembly behavior of this compound with various metal ions and under different crystallization conditions. The goal would be to understand the structure-directing influence of each functional group and to create novel supramolecular materials with tailored properties.

Development of Integrated Computational-Experimental Research Platforms

The synergy between computational modeling and experimental validation has become a cornerstone of modern chemical research, accelerating the discovery and development of new molecules and materials. acs.org For a relatively unexplored compound like this compound, the development of an integrated computational-experimental research platform would be invaluable for predicting its properties and guiding its applications.

Such a platform would typically involve a multi-pronged approach:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to investigate the fundamental properties of the molecule, including its optimized geometry, electronic structure, vibrational frequencies, and reactivity descriptors. nih.gov This information is crucial for understanding its behavior in various chemical environments and for predicting its spectroscopic signatures. DFT studies on related pyridine and pyrazole (B372694) derivatives have shown good agreement with experimental data. nsysu.edu.tw

Molecular Docking and QSAR: For potential biological applications, molecular docking simulations can predict the binding affinity and interaction modes of this compound and its derivatives with specific protein targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of related compounds with their biological activities, enabling the rational design of more potent analogues. rsc.org

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. nih.govrsc.org Computational tools can provide early-stage assessment of the drug-likeness and potential toxicity of new compounds, helping to prioritize candidates for synthesis and experimental testing.

Experimental Validation: The computational predictions must be validated through targeted experiments. This includes the synthesis of the compound and its derivatives, characterization of their physicochemical properties, and evaluation of their performance in the predicted applications. The experimental data is then fed back into the computational models to refine and improve their predictive power.

An integrated platform for this compound would streamline the research process, allowing for the efficient exploration of its chemical space and the identification of promising applications in a time- and cost-effective manner.

Table 2: Components of an Integrated Research Platform for this compound

Platform ComponentTechnique/MethodObjective
Computational Density Functional Theory (DFT)Predict molecular structure, electronic properties, and reactivity.
Molecular DockingIdentify potential biological targets and predict binding modes.
QSAR ModelingCorrelate chemical structure with biological activity for rational design.
ADMET PredictionAssess drug-likeness and potential toxicity in early-stage discovery.
Experimental Synthesis and CharacterizationPrepare the compound and its derivatives and confirm their structure.
Physicochemical AnalysisMeasure properties like solubility, stability, and pKa.
Biological/Material TestingValidate the predicted activities and properties.

Applications in Advanced Analytical Chemistry and Separations

The unique combination of functional groups in this compound suggests its potential utility in various analytical applications, an area that remains largely unexplored for this specific compound. The pyridine nitrogen, the carbohydrazide moiety, and the hydroxymethyl group can all participate in interactions that are valuable for chemical analysis and separation science.

Chemical Sensors: The carbohydrazide group can be readily converted into a hydrazone, which is a well-known functional group for the development of chemosensors. rsc.org Hydrazones can act as signaling units in colorimetric or fluorometric sensors for the detection of various analytes, including metal ions and anions. rsc.org The pyridine ring can also serve as a binding site for metal ions, and its involvement in coordination can lead to a measurable change in the spectroscopic properties of the molecule. acs.org The development of photoswitchable hydrazones with pyridine-based rotors further opens the door to creating light-controlled sensors. rsc.org

Chelating Agent for Metal Ion Analysis: The compound possesses multiple potential coordination sites (pyridine nitrogen, carbohydrazide oxygens and nitrogens, and the hydroxymethyl oxygen), making it a promising chelating agent for specific metal ions. nih.gov This property could be exploited for the spectrophotometric or fluorometric determination of trace metal ions in environmental or biological samples. rsc.org The study of derivatives of carbohydrazide as photometric analytical reagents has a long history, and this compound could offer new selectivities and sensitivities. rsc.org

Derivatizing Agent in Chromatography: The carbohydrazide group is reactive towards aldehydes and ketones, forming stable hydrazones. This reaction can be used to "tag" analytes containing carbonyl groups, improving their detectability in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), especially when a chromophore or fluorophore is incorporated into the derivatizing agent.

Ligand in Separation Science: The chelating properties of this compound could be utilized in separation techniques such as capillary electrophoresis (CE) or ion chromatography for the separation of metal ions. The compound could be used as a ligand in the mobile phase or coated onto the stationary phase to achieve selective separations.

Future research should involve the synthesis of hydrazone derivatives of this compound and the systematic investigation of their interactions with various analytes. The goal would be to develop new analytical methods with high sensitivity and selectivity for important target molecules.

Design of Smart Materials with Tunable Properties

"Smart" materials, which can respond to external stimuli such as pH, temperature, light, or the presence of specific chemicals, are at the forefront of materials science. The functional groups present in this compound make it an excellent building block for the creation of such materials with tunable properties.

pH-Responsive Materials: The pyridine nitrogen in the molecule is basic and can be protonated at acidic pH. This change in protonation state can alter the properties of a material incorporating this unit. For example, a hydrogel cross-linked with a derivative of this compound could exhibit pH-dependent swelling behavior, making it suitable for applications in controlled drug delivery. nih.govnih.gov Nicotinic acid derivatives have been used to create pH-responsive nanohybrid systems for drug release. nih.gov

Metal-Ion-Responsive Materials: The chelating ability of the molecule can be used to design materials that respond to the presence of specific metal ions. nih.gov For instance, a polymer containing this compound as a pendant group could undergo a conformational change or cross-linking upon binding to a metal ion, leading to a change in its mechanical or optical properties. This could be used to create sensors or materials for environmental remediation. nih.gov

Photo-Responsive Materials: By converting the carbohydrazide to a hydrazone, it is possible to introduce photoisomerizable units into a material. nih.govnih.gov The Z/E isomerization of the hydrazone double bond upon irradiation with light can lead to macroscopic changes in the material, such as contraction or expansion, which can be harnessed for applications in actuators, soft robotics, or photo-controlled release systems. Pyridine-based hydrazone switches have been shown to be promising for such applications. nih.gov

Stimuli-Responsive Hydrogels: The carbohydrazide group can react with aldehydes to form dynamic covalent hydrazone bonds. This chemistry can be used to create self-healing and injectable hydrogels. rsc.orgrsc.org The properties of these hydrogels, such as their stiffness and degradation rate, can be tuned by the choice of the cross-linker and the environmental conditions (e.g., pH). Pyridine-dicarbohydrazone-based polyacrylate hydrogels have been shown to exhibit tunable fluorescence and respond to both thermal and pH stimuli. acs.org

Shape-Memory Polymers: The rigid pyridine ring and the hydrogen-bonding capabilities of the hydrazide and hydroxymethyl groups can be incorporated into polymer networks to create shape-memory materials. rsc.org These materials can be deformed and then recover their original shape upon exposure to a specific stimulus, such as heat or moisture. Pyridine-type zwitterionic polyurethanes have been developed with multi-shape memory effects. rsc.org

The versatility of this compound as a monomer or cross-linker offers a rich platform for the design of a new generation of smart materials with a wide range of potential applications in biomedicine, electronics, and environmental science.

Table 3: Potential Smart Materials Based on this compound

Material TypeStimulusKey Functional Group(s)Potential Application
pH-Responsive HydrogelpHPyridine nitrogenControlled drug delivery, biosensors.
Metal-Ion-Sensing PolymerMetal IonsPyridine, CarbohydrazideEnvironmental monitoring, diagnostics.
Photo-Responsive ActuatorLightHydrazone (from carbohydrazide)Soft robotics, optical switches.
Self-Healing MaterialpH, TemperatureHydrazide/HydrazoneInjectable biomaterials, coatings.
Shape-Memory PolymerHeat, MoisturePyridine, Hydroxymethyl, HydrazideBiomedical devices, smart textiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.